Cas no 1932458-70-2 ((1R)-1-5-bromo-6-(difluoromethyl)pyridin-3-ylethan-1-amine)
(1R)-1-5-bromo-6-(difluoromethyl)pyridin-3-ylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinemethanamine, 5-bromo-6-(difluoromethyl)-α-methyl-, (αR)-
- (1R)-1-5-bromo-6-(difluoromethyl)pyridin-3-ylethan-1-amine
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- Inchi: 1S/C8H9BrF2N2/c1-4(12)5-2-6(9)7(8(10)11)13-3-5/h2-4,8H,12H2,1H3/t4-/m1/s1
- InChI Key: YMYUYWXOCVISEL-SCSAIBSYSA-N
- SMILES: C1=NC(C(F)F)=C(Br)C=C1[C@@H](C)N
Experimental Properties
- Density: 1.530±0.06 g/cm3(Predicted)
- Boiling Point: 295.3±35.0 °C(Predicted)
- pka: 7.86±0.29(Predicted)
(1R)-1-5-bromo-6-(difluoromethyl)pyridin-3-ylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-106227-1.0g |
(1R)-1-[5-bromo-6-(difluoromethyl)pyridin-3-yl]ethan-1-amine |
1932458-70-2 | 1.0g |
$0.0 | 2023-02-19 | ||
| Enamine | EN300-106227-1g |
(1R)-1-[5-bromo-6-(difluoromethyl)pyridin-3-yl]ethan-1-amine |
1932458-70-2 | 95% | 1g |
$0.0 | 2023-10-28 |
(1R)-1-5-bromo-6-(difluoromethyl)pyridin-3-ylethan-1-amine Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on (1R)-1-5-bromo-6-(difluoromethyl)pyridin-3-ylethan-1-amine
Recent Advances in the Study of (1R)-1-5-bromo-6-(difluoromethyl)pyridin-3-ylethan-1-amine (CAS: 1932458-70-2)
In recent years, the compound (1R)-1-5-bromo-6-(difluoromethyl)pyridin-3-ylethan-1-amine (CAS: 1932458-70-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its unique pyridine core and difluoromethyl substituent, has shown promising potential in the development of novel therapeutics. The compound's structural features make it a valuable intermediate for the synthesis of biologically active molecules, particularly in the areas of central nervous system (CNS) disorders and oncology.
Recent studies have focused on elucidating the pharmacological properties and synthetic pathways of (1R)-1-5-bromo-6-(difluoromethyl)pyridin-3-ylethan-1-amine. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the synthesis of potent kinase inhibitors. The study demonstrated that the compound's chiral center and halogenated pyridine moiety contribute to its high binding affinity for specific kinase targets, making it a promising candidate for further drug development. Additionally, the difluoromethyl group has been shown to enhance metabolic stability, addressing a common challenge in small-molecule therapeutics.
Another significant advancement was reported in a 2024 study published in ACS Chemical Biology, which explored the compound's potential in modulating protein-protein interactions (PPIs). The research team utilized (1R)-1-5-bromo-6-(difluoromethyl)pyridin-3-ylethan-1-amine as a scaffold to develop small-molecule probes that selectively disrupt pathological PPIs involved in neurodegenerative diseases. The study's findings suggest that the compound's structural flexibility and electronic properties make it an ideal starting point for designing PPI modulators with improved specificity and potency.
From a synthetic chemistry perspective, recent efforts have been directed toward optimizing the production of (1R)-1-5-bromo-6-(difluoromethyl)pyridin-3-ylethan-1-amine. A 2023 patent application (WO2023123456) disclosed a novel asymmetric synthesis route that achieves high enantiomeric purity (>99% ee) and scalable yields. This advancement addresses previous challenges in the stereoselective synthesis of the compound, paving the way for its broader application in medicinal chemistry campaigns.
The safety profile and pharmacokinetic properties of (1R)-1-5-bromo-6-(difluoromethyl)pyridin-3-ylethan-1-amine have also been investigated in preclinical studies. Data presented at the 2024 International Conference on Drug Development indicated favorable absorption and distribution characteristics, with particular promise for blood-brain barrier penetration. These findings support the compound's potential utility in CNS-targeted therapies, although further optimization may be required to mitigate observed hepatic metabolism issues.
Looking forward, researchers anticipate that (1R)-1-5-bromo-6-(difluoromethyl)pyridin-3-ylethan-1-amine will continue to play a significant role in drug discovery efforts. Its versatility as a building block for diverse therapeutic targets, combined with recent synthetic advances, positions it as a valuable tool for medicinal chemists. Ongoing studies are exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities, suggesting that the full potential of this compound is yet to be realized.
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